PF-06439015 mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-06439015 is a potent and selective inihibitor that overcomes clinical ALK (receptor tyrosine kinase anaplastic lymphoma kinase) mutations resistant to Crizotinib.
Scientific Research Applications
1. Cancer Treatment Research
PF-06439015 mesylate has shown promising results in the treatment of various cancers. It is a novel third-generation ATP-competitive BCR-ABL tyrosine kinase inhibitor, effective in blocking native and mutated Bcr-Abl isoforms, including the resistant T315I mutation. This makes it a potential treatment for chronic myeloid leukemia (CML) patients who are resistant or intolerant to previous treatment with tyrosine kinase inhibitors (TKIs) (Turkina et al., 2017).
2. Neurological Research
Research involving this compound has also extended to neurological conditions. Imatinib mesylate, a related compound, has been studied for its effects in the treatment of glioblastoma multiforme, a type of brain cancer. It has been combined with hydroxyurea, showing some potential in increasing progression-free survival and reducing tumor size (Reardon et al., 2005).
3. Engineering and Material Science
In a different context, the abbreviation 'PF' has been used in engineering research, specifically in the study of Polypropylene Fiber (PF) lightweight RC beams. This research investigated the flexural behavior of these beams, providing insights relevant to civil engineering and construction materials (Mahmoud et al., 2022).
4. Pharmacology and Drug Development
Further studies have explored the pharmacokinetics and efficacy of this compound in phase 1 clinical trials, particularly in CML patients failing previous TKI therapy. These studies have been crucial in understanding the drug's safety profile and determining the maximum tolerated dose (Turkina et al., 2018).
5. Other Medical Applications
The compound has also been studied in the context of other medical conditions, such as gastrointestinal stromal tumors (GISTs) and their treatment with imatinib mesylate. Research has focused on the efficacy and safety of imatinib mesylate in various clinical scenarios, providing valuable information for the treatment of these tumors (Stroobants et al., 2003).
6. Bioresource Valorization
Electrotechnologies such as pulsed electric fields (PEF) have been applied for the valorization of bioresources. This involves using electricity for the production of chemicals and fuels, which can be an energy-efficient alternative for waste recovery and processing in the bioresource sector (Rocha et al., 2018).
7. Statistical Analysis in Neuroscience
In the field of neuroscience, this compound's research significance extends to the use of statistical measures like Procedural Fidelity (PF) in behavioral research. This involves the implementation of a research plan as intended, which is critical in ensuring the reliability and validity of neuroscience experiments (Ledford & Gast, 2014).
Properties
CAS No. |
1565822-20-9 |
---|---|
Molecular Formula |
C23H25FN6O5S2 |
Molecular Weight |
548.6084 |
IUPAC Name |
(R)-2-(5-(6-amino-5-((R)-1-(5-fluoro-2-(2H-1,2,3-triazol-2-yl)phenyl)ethoxy)pyridin-3-yl)-4-methylthiazol-2-yl)propane-1,2-diol mesylate |
InChI |
InChI=1S/C22H23FN6O3S.CH4O3S/c1-12-19(33-21(28-12)22(3,31)11-30)14-8-18(20(24)25-10-14)32-13(2)16-9-15(23)4-5-17(16)29-26-6-7-27-29;1-5(2,3)4/h4-10,13,30-31H,11H2,1-3H3,(H2,24,25);1H3,(H,2,3,4)/t13-,22-;/m1./s1 |
InChI Key |
CVPQOLHPYNCJHK-RSUIGRPMSA-N |
SMILES |
O[C@H](CC1=NC(C)=C(C2=CC(O[C@@H](C3=CC(F)=CC=C3N4N=CC=N4)C)=C(N)N=C2)S1)COS(C)(=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06439015; PF 06439015; PF06439015; PF-06439015 mesylate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.